MAB-CHMINACA metabolite M2 is a key metabolite of the synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA). It is primarily found in biological samples, such as urine and serum, after the consumption of MAB-CHMINACA. Its presence serves as a crucial indicator for confirming MAB-CHMINACA intake in clinical and forensic settings, especially since the parent compound is often undetectable after ingestion [, , ].
MAB-CHMINACA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has garnered attention due to its high potency and associated adverse effects. It was first synthesized by Pfizer in 2009 and has since been detected in various herbal smoking products. The compound is classified as a synthetic cannabinoid receptor agonist, primarily targeting the cannabinoid receptor type 1 (CB1) in the human body, which is responsible for many of the psychoactive effects associated with cannabis use.
MAB-CHMINACA is derived from the indazole core structure, which is modified with various functional groups to enhance its binding affinity to cannabinoid receptors. Its metabolites, particularly M2, have been identified in biological samples, providing insights into its metabolic pathways and potential effects on human health .
MAB-CHMINACA falls under the category of synthetic cannabinoids, which are substances designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This classification includes a wide range of compounds that can vary significantly in potency and effects.
The synthesis of MAB-CHMINACA involves several chemical reactions that modify the indazole structure to produce various derivatives. The primary method includes:
The synthesis typically requires precise control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
MAB-CHMINACA has a complex molecular structure characterized by:
The molecular formula for MAB-CHMINACA is C_17H_24N_4O_2, with a molecular weight of approximately 312.4 g/mol. The compound's structural representation can be visualized through various chemical drawing software that depict its three-dimensional conformation.
MAB-CHMINACA undergoes several metabolic reactions in the human body:
Metabolic profiling studies have identified multiple metabolites resulting from these reactions, with liquid chromatography-tandem mass spectrometry being a primary analytical technique used to detect and quantify these metabolites in biological samples .
The mechanism of action for MAB-CHMINACA primarily involves its interaction with cannabinoid receptors:
Studies indicate that MAB-CHMINACA may have a significantly higher potency compared to THC, contributing to its potential for adverse effects and toxicity .
MAB-CHMINACA is typically presented as a white crystalline solid. Its melting point and solubility characteristics can vary based on purity and formulation.
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility in organic solvents aids in analytical detection methods.
Analytical studies report that MAB-CHMINACA is detectable in urine samples following consumption, with metabolites like M2 being quantified using advanced mass spectrometry techniques .
MAB-CHMINACA's primary applications are within forensic toxicology and clinical research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4